Furfural acetate

Description

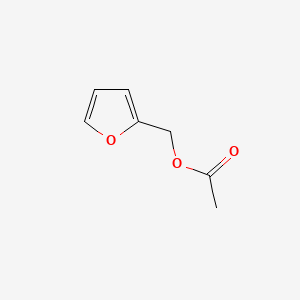

Furfuryl acetate is a heteroarene.

Furfuryl acetate has been reported in Houttuynia cordata, Solanum lycopersicum, and Glycyrrhiza glabra with data available.

Structure

3D Structure

Properties

IUPAC Name |

furan-2-ylmethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-6(8)10-5-7-3-2-4-9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOYRRWBOKMNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Record name | FURFURYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20425 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025346 | |

| Record name | Furfuryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Furfuryl acetate appears as colorless to clear yellow or orange liquid with a pungent odor. (NTP, 1992), Colorless or yellow to orange liquid with a pungent odor; Turns brown on air and light exposure; [NTP] Yellow liquid; [Alfa Aesar MSDS], Colourless oily liquid, mild, ethereal-floral fruity odour | |

| Record name | FURFURYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20425 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furfural acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20949 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Furfuryl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/609/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

347 to 351 °F at 760 mmHg (NTP, 1992), 175.00 to 177.00 °C. @ 760.00 mm Hg | |

| Record name | FURFURYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20425 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furfuryl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

150 °F (NTP, 1992) | |

| Record name | FURFURYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20425 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

5 to 10 mg/mL at 73 °F (NTP, 1992), insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | FURFURYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20425 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furfuryl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/609/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1175 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.110-1.119 | |

| Record name | FURFURYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20425 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furfuryl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/609/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | FURFURYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20425 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 136 °F ; 8.0 mmHg at 163 °F; 31.0 mmHg at 207 °F (NTP, 1992) | |

| Record name | FURFURYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20425 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

623-17-6 | |

| Record name | FURFURYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20425 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furfuryl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfural acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furfuryl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanmethanol, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furfuryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furfuryl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURAL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CJC9ALG3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Furfuryl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Furfural acetate synthesis from biomass-derived furfural

An In-Depth Technical Guide to the Synthesis of Furfuryl Acetate from Biomass-Derived Furfural

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of furfuryl acetate, a valuable chemical intermediate and flavor/fragrance compound, from biomass-derived furfural. As the chemical industry pivots towards sustainable feedstocks, the efficient conversion of platform molecules like furfural is of paramount importance.[1][2][3][4] This document delves into the primary synthetic methodologies, offering insights into reaction mechanisms, catalytic systems, and detailed experimental protocols. It is intended for researchers, chemists, and professionals in the fields of green chemistry, catalysis, and drug development who are engaged in the valorization of biomass.

Introduction: The Pivotal Role of Furfural in a Bio-Based Economy

Furfural, a dehydrated pentose sugar derivative, stands out as one of the most promising platform chemicals derivable from lignocellulosic biomass.[1][2][3] Its abundance, renewable nature, and highly functionalized furan ring structure make it an ideal starting material for a plethora of value-added chemicals and biofuels.[4][5] The conversion of furfural into its derivatives is a cornerstone of the burgeoning biorefinery concept, aiming to replace traditional petroleum-based production routes with more sustainable alternatives.[3]

Among its many derivatives, furfuryl acetate (C₇H₈O₃) is a compound of significant interest.[6][7][8] It is a colorless liquid with a characteristic fruity, banana-like aroma, making it a valuable ingredient in the flavor and fragrance industries.[6][9] Beyond its sensory applications, furfuryl acetate serves as a versatile solvent and a crucial chemical intermediate in the synthesis of various other compounds, including pharmaceuticals and polymers.[6][7] This guide will explore the primary and emerging synthetic routes from furfural to furfuryl acetate, with a focus on the underlying chemical principles and practical experimental details.

The Predominant Two-Step Synthesis Pathway

The most established and widely practiced method for producing furfuryl acetate from furfural is a two-step process. This involves the initial reduction of the aldehyde group in furfural to an alcohol, followed by the esterification of the resulting furfuryl alcohol with an acetylating agent.

Step 1: Catalytic Hydrogenation of Furfural to Furfuryl Alcohol

The selective hydrogenation of the carbonyl group in furfural is the foundational step in this pathway.[10] The primary objective is to achieve high conversion of furfural and high selectivity towards furfuryl alcohol, minimizing side reactions such as over-hydrogenation to tetrahydrofurfuryl alcohol or ring-opening reactions.[10]

Mechanism and Rationale: The hydrogenation of furfural to furfuryl alcohol involves the addition of two hydrogen atoms across the carbon-oxygen double bond of the aldehyde group. This reaction is typically catalyzed by a variety of metal-based catalysts. The choice of catalyst and reaction conditions is critical to ensure the selective reduction of the aldehyde group while preserving the furan ring.

Catalytic Systems: A wide range of heterogeneous catalysts have been investigated for this transformation, with copper-based catalysts being prominent in industrial applications due to their high selectivity and cost-effectiveness.[11][12][13] Other metals such as ruthenium, palladium, and nickel have also shown high activity.[14][15] The support material for the metal catalyst can also significantly influence the catalytic performance.

Experimental Protocol: Hydrogenation of Furfural to Furfuryl Alcohol

This protocol is a representative example based on common laboratory practices for the batch hydrogenation of furfural.

Materials:

-

Furfural (freshly distilled)

-

Ethanol (solvent)

-

5 wt% Ru/MgO catalyst[14]

-

Hydrogen gas (high purity)

-

Batch reactor (autoclave) equipped with a magnetic stirrer, temperature controller, and pressure gauge

Procedure:

-

In a typical experiment, the batch reactor is charged with furfural, ethanol as the solvent, and the Ru/MgO catalyst.[14]

-

The reactor is sealed and purged several times with nitrogen gas to remove air, followed by purging with hydrogen gas.

-

The reactor is then pressurized with hydrogen to the desired pressure (e.g., 4 bar).[14]

-

The reaction mixture is heated to the target temperature (e.g., 110°C) with vigorous stirring.[14]

-

The reaction is allowed to proceed for a specified time (e.g., 1 hour), with the pressure monitored to gauge hydrogen consumption.[14]

-

After the reaction, the reactor is cooled to room temperature and carefully depressurized.

-

The catalyst is separated from the reaction mixture by filtration.

-

The filtrate, containing furfuryl alcohol, is analyzed by gas chromatography (GC) to determine the conversion of furfural and the selectivity to furfuryl alcohol.

Step 2: Esterification of Furfuryl Alcohol to Furfuryl Acetate

The second step involves the esterification of the synthesized furfuryl alcohol with an acetylating agent, typically acetic anhydride or acetic acid, in the presence of a catalyst.

Mechanism and Rationale: The esterification reaction is a condensation reaction where the hydroxyl group of furfuryl alcohol reacts with the acetylating agent to form an ester (furfuryl acetate) and a byproduct (water or acetic acid, depending on the acetylating agent). The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen of the acetylating agent, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

Catalytic Systems: A variety of solid acid catalysts have been shown to be effective for this esterification, including sulfated zirconia, zeolites, and ion-exchange resins.[16] These heterogeneous catalysts are preferred over homogeneous acid catalysts like sulfuric acid due to their ease of separation and recyclability.[16]

Experimental Protocol: Esterification of Furfuryl Alcohol to Furfuryl Acetate

This protocol provides a general procedure for the synthesis of furfuryl acetate from furfuryl alcohol using a solid acid catalyst.

Materials:

-

Furfuryl alcohol

-

Acetic anhydride

-

Triethylamine

-

Ru-WOx/HZSM-5 catalyst[17]

-

Acetone (solvent)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

A three-necked flask is charged with furfuryl alcohol, acetone, the Ru-WOx/HZSM-5 catalyst, and triethylamine.[17]

-

A solution of acetic anhydride in acetone is slowly added to the flask at room temperature with stirring.[17]

-

The reaction mixture is stirred for an extended period (e.g., 24 hours) at room temperature.[17]

-

Upon completion, the reaction is quenched by the addition of water.

-

The aqueous layer is extracted multiple times with dichloromethane.[17]

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[17]

-

The solvent is removed under reduced pressure to yield the crude furfuryl acetate.

-

The product can be further purified by vacuum distillation. The yield can be quantified using NMR with an internal standard.[17]

Emerging Synthetic Route: One-Pot Conversion of Furfural to Furfuryl Acetate

The development of a one-pot synthesis of furfuryl acetate from furfural is a highly desirable goal as it would streamline the process, reduce waste, and lower operational costs. This approach necessitates the use of a bifunctional catalyst that can facilitate both the hydrogenation of the aldehyde and the subsequent esterification in a single reaction vessel.

Concept and Challenges: A one-pot synthesis requires a catalyst with both metal sites for hydrogenation and acidic sites for esterification. The primary challenge lies in designing a catalyst where these two functionalities can operate synergistically without interfering with each other. The reaction conditions must also be carefully optimized to favor both reactions.

A Chinese patent describes a method for synthesizing furfuryl acetate from furfural and acetic acid in a single step using a mesoporous acid material, AlSBA-15, as a catalyst in a hydrogen atmosphere.[18] This suggests the feasibility of such a one-pot process.

A Related Oxidative Pathway: The Baeyer-Villiger Oxidation of Furfural

While not a direct route to furfuryl acetate, the Baeyer-Villiger oxidation of furfural is an important related transformation that highlights the versatility of furfural as a chemical feedstock. This reaction involves the oxidation of the aldehyde group to a carboxylic acid or an ester.

Mechanism and Products: The Baeyer-Villiger oxidation of furfural typically proceeds through the formation of a Criegee intermediate, which can then rearrange to form either 2-furoic acid or a formyl ester.[19] The formyl ester can then be hydrolyzed to formic acid and furfuryl alcohol. This reaction is often catalyzed by peroxyacids or enzymes called Baeyer-Villiger monooxygenases (BVMOs).[19][20] The primary products are typically carboxylic acids like maleic acid and succinic acid, rather than furfuryl acetate.[21][22][23][24]

Relevance: Understanding the Baeyer-Villiger oxidation is crucial for researchers working with furfural, as it represents a competing reaction pathway under oxidative conditions. It also opens up avenues for the synthesis of other valuable dicarboxylic acids from furfural.[25]

Data Summary: Comparison of Catalytic Systems for Furfural Conversion

The following table summarizes the performance of various catalytic systems for the key reactions involved in the synthesis of furfuryl acetate from furfural.

| Reaction | Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |

| Hydrogenation | 5 wt% Ru/MgO | Furfural | Furfuryl Alcohol | 92.14 | 79.88 | [14] |

| Transfer Hydrogenation | Cu/CF-SO₃H | Furfural | Furfuryl Alcohol | 100 | >99 | [13] |

| Hydrogenation | Co/SiO₂ | Furfural | Furfuryl Alcohol | 100 | 100 | [10] |

| Esterification | Sulfated Zirconia | Furfuryl Alcohol | Furfuryl Acetate | - | 95 (Yield) | [16] |

| One-pot | AlSBA-15 | Furfural | Furfuryl Acetate | 20.3 | 97.5 | [18] |

Visualizing the Synthesis Pathways

To better illustrate the chemical transformations discussed, the following diagrams outline the primary reaction pathways.

Figure 1: Overview of synthetic pathways from furfural.

Conclusion and Future Outlook

The synthesis of furfuryl acetate from biomass-derived furfural represents a significant step towards a more sustainable chemical industry. The well-established two-step pathway involving the hydrogenation of furfural to furfuryl alcohol followed by esterification remains the most practical and high-yielding approach. However, the development of efficient and robust bifunctional catalysts for a one-pot synthesis holds considerable promise for process intensification and improved economics.

Future research should focus on the design of novel, low-cost, and highly selective catalysts for both the individual steps and the integrated one-pot process. Further exploration of reaction kinetics and mechanisms will enable better reactor design and process optimization. As the demand for green chemicals continues to grow, the efficient valorization of furfural to products like furfuryl acetate will play an increasingly vital role.

References

- 1. Furfural – a versatile, biomass-derived platform chemical for the production of renewable chemicals - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. digital.csic.es [digital.csic.es]

- 3. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An Overview on Production of Lignocellulose-Derived Platform Chemicals Such as 5-Hydroxymethyl Furfural, Furfural, Protocatechuic Acid [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Furfuryl Acetate | 623-17-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. Page loading... [guidechem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Continuous conversion of furfural to furfuryl alcohol by transfer hydrogenation catalyzed by copper deposited in a monolith reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 17. Furfuryl acetate synthesis - chemicalbook [chemicalbook.com]

- 18. CN102050805A - Method for synthesizing furfurylacetate by applying mesoporous acid material - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 21. research.abo.fi [research.abo.fi]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04633K [pubs.rsc.org]

An In-depth Technical Guide to the Chemical and Physical Properties of Furfuryl Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of furfuryl acetate (CAS No. 623-17-6), a versatile ester with significant applications in the flavor, fragrance, and pharmaceutical industries. This document delves into its molecular structure, physicochemical characteristics, synthesis, and spectral analysis, offering practical insights and detailed experimental protocols for laboratory professionals.

Introduction: The Versatility of a Furan Derivative

Furfuryl acetate, with the IUPAC name (furan-2-yl)methyl acetate, is an organic compound derived from furfuryl alcohol, a biomass-derived chemical.[1] Its pleasant, fruity, banana-like aroma has established it as a valuable ingredient in the flavor and fragrance industries.[2] Beyond its sensory attributes, furfuryl acetate serves as a useful solvent and a versatile chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and resins.[1][2] Its biodegradable nature and relatively low toxicity make it an attractive alternative to more hazardous solvents.[1] This guide aims to provide a detailed technical resource for researchers and professionals working with this multifaceted compound.

Molecular Structure and Chemical Identity

Furfuryl acetate is the ester formed from the acetylation of furfuryl alcohol.[3] The molecule consists of a furan ring attached to a methylene group, which is in turn bonded to an acetate group.

Chemical Structure of Furfuryl Acetate

Caption: Chemical structure of furfuryl acetate.

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of furfuryl acetate is presented in the table below. These properties are critical for its handling, application, and process design.

| Property | Value | Reference(s) |

| CAS Number | 623-17-6 | [3][4] |

| Molecular Formula | C₇H₈O₃ | [3][4] |

| Molecular Weight | 140.14 g/mol | [3][4] |

| Appearance | Colorless to light orange to yellow clear liquid | [3][4] |

| Odor | Pleasant, fruity, banana-like | [2] |

| Boiling Point | 175-177 °C at 760 mmHg | [3] |

| Density | 1.118 g/mL at 25 °C | [5][6] |

| Refractive Index (n20/D) | 1.460 - 1.464 | [3] |

| Flash Point | 65 °C (149 °F) | [7] |

| Solubility | Insoluble in water; soluble in alcohol and other organic solvents. | [][9] |

| Vapor Density | 4.8 (Air = 1) | [4][10] |

Synthesis of Furfuryl Acetate

The most common and straightforward method for the synthesis of furfuryl acetate is the esterification of furfuryl alcohol with acetic anhydride.[5][6] The reaction can be catalyzed by a base, such as sodium acetate or an amine like tributylamine.[2][6]

Reaction Scheme:

Furfuryl Alcohol + Acetic Anhydride → Furfuryl Acetate + Acetic Acid

Experimental Workflow for Synthesis

Caption: A typical experimental workflow for the synthesis of furfuryl acetate.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure.[2]

Materials:

-

Furfuryl alcohol (6.1 moles)

-

Acetic anhydride (6.4 moles)

-

Fused, powdered sodium acetate (2.7 moles)

-

Benzene (1 L)

-

5% Sodium carbonate solution

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

In a 5 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1 L of benzene, 600 g (6.1 moles) of furfuryl alcohol, 225 g (2.7 moles) of fused powdered sodium acetate, and 650 g (6.4 moles) of acetic anhydride.

-

Heat the mixture to reflux on a steam bath with continuous stirring for 4 hours.

-

After cooling, pour the reaction mixture into 4 L of cold water.

-

Separate the upper organic layer.

-

Wash the organic layer with 500 mL of a 5% sodium carbonate solution to decompose any unreacted acetic anhydride.

-

Wash the organic layer with approximately 3 L of water.

-

Dry the benzene solution over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the benzene by distillation under atmospheric pressure.

-

Purify the resulting crude furfuryl acetate by vacuum distillation. The product distills at 69-70 °C/7 mmHg.[2]

Causality Behind Experimental Choices:

-

Use of Acetic Anhydride: Acetic anhydride is a more reactive acetylating agent than acetic acid, leading to a more efficient and complete reaction.

-

Sodium Acetate as a Catalyst: The basic nature of sodium acetate catalyzes the reaction by activating the furfuryl alcohol.

-

Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing for a shorter reaction time.

-

Aqueous Workup: The series of washes with water and sodium carbonate solution is crucial for removing water-soluble byproducts, unreacted starting materials, and neutralizing any acidic components.

-

Vacuum Distillation: Furfuryl acetate has a relatively high boiling point, and vacuum distillation allows for its purification at a lower temperature, preventing potential decomposition.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized furfuryl acetate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons in the molecule.

-

¹H NMR (90 MHz, CDCl₃):

-

δ 7.41 (m, 1H, furan H-5)

-

δ 6.40 (m, 1H, furan H-3)

-

δ 6.35 (m, 1H, furan H-4)

-

δ 5.05 (s, 2H, -CH₂-)

-

δ 2.07 (s, 3H, -CH₃)[11]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

¹³C NMR (Predicted):

-

δ 170.7 (C=O)

-

δ 148.8 (furan C-2)

-

δ 143.5 (furan C-5)

-

δ 110.8 (furan C-3)

-

δ 110.6 (furan C-4)

-

δ 58.0 (-CH₂-)

-

δ 20.8 (-CH₃)

-

(Note: Experimental ¹³C NMR data can be found in various databases, and the predicted values serve as a close approximation.)[4][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Characteristic IR Absorptions (liquid film):

-

~3120 cm⁻¹ (C-H stretch, furan ring)

-

~2950 cm⁻¹ (C-H stretch, alkyl)

-

~1740 cm⁻¹ (C=O stretch, ester)

-

~1230 cm⁻¹ (C-O stretch, ester)

-

~1010 cm⁻¹ (C-O-C stretch, furan ring)[12]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI) Mass Spectrum:

The fragmentation pattern is consistent with the loss of an acetyl group (m/z 43) and the formation of the stable furfuryl cation (m/z 81). The peak at m/z 98 corresponds to the loss of the acetyl radical followed by rearrangement.

Applications in Research and Development

Furfuryl acetate's unique combination of properties makes it a valuable tool in various research and development settings:

-

Flavor and Fragrance Development: Its characteristic fruity and sweet aroma is utilized in the creation of new flavor profiles for food and beverages and in the formulation of fragrances for cosmetics and personal care products.[2]

-

Organic Synthesis: It serves as a starting material or intermediate for the synthesis of more complex furan-containing molecules, which are of interest in medicinal chemistry and materials science.[14]

-

Solvent Applications: Its solvency for a range of organic compounds makes it a useful medium for reactions and formulations, particularly where a bio-based and less toxic solvent is desired.[1]

-

Bio-based Polymers: Furfuryl acetate can be used in the development of sustainable polymers and resins.[1]

Safety and Handling

Furfuryl acetate is a combustible liquid and should be handled with appropriate safety precautions.[12]

-

Handling: Use in a well-ventilated area and avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.

-

Hazards: May cause irritation upon contact with skin or eyes. Inhalation of high concentrations of vapor may cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.

Conclusion

Furfuryl acetate is a furan derivative with a compelling profile of properties that make it a significant compound in both industrial and research settings. Its pleasant aroma, effective solvency, and utility as a synthetic intermediate, combined with its bio-based origin, position it as a chemical of ongoing interest. This guide has provided a comprehensive technical overview of its chemical and physical properties, synthesis, and characterization, intended to support the work of researchers, scientists, and drug development professionals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Furfuryl acetate(623-17-6) MS spectrum [chemicalbook.com]

- 4. Furfural acetate | C7H8O3 | CID 12170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Furfuryl acetate synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Furfuryl acetate(623-17-6) 13C NMR spectrum [chemicalbook.com]

- 11. Furfuryl acetate(623-17-6) 1H NMR [m.chemicalbook.com]

- 12. 2-Furanmethanol, acetate [webbook.nist.gov]

- 13. 2-Furanmethanol, acetate [webbook.nist.gov]

- 14. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Fingerprinting of Furfuryl Acetate: A Guide for Researchers

Introduction

Furfuryl acetate, a biomass-derived furanic ester, is a compound of significant interest across various industries, from flavor and fragrance to biofuels and specialty chemicals.[1] Its versatile applications necessitate robust and reliable analytical methodologies for quality control, reaction monitoring, and structural confirmation. This technical guide provides an in-depth exploration of the spectroscopic analysis of furfuryl acetate, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As drug development professionals and researchers, a thorough understanding of these techniques is paramount for unambiguous compound identification and characterization. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and the logic of spectral interpretation, ensuring a self-validating analytical approach.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecular structure of furfuryl acetate is crucial for interpreting its spectroscopic data. The molecule consists of a furan ring, a methylene bridge, and an acetate group. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For furfuryl acetate, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol: ¹H NMR of Furfuryl Acetate

-

Sample Preparation: Dissolve approximately 5-10 mg of furfuryl acetate in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is strategic; it is a common, relatively inert solvent that dissolves furfuryl acetate well and its residual proton signal at ~7.26 ppm does not interfere with the signals of interest.

-

Internal Standard: For quantitative analysis, a known amount of an internal standard such as cyclohexene can be added.[2]

-

Instrument Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.

-

Relaxation Delay: A 1-2 second delay between scans ensures proper relaxation of the protons.

-

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of furfuryl acetate presents a distinct set of signals corresponding to the different proton environments in the molecule.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| A | ~7.41 | Doublet of doublets (dd) | J(A,C) = 1.8 Hz, J(A,B) = 1.0 Hz | H5 (furan ring) |

| B | ~6.40 | Doublet of doublets (dd) | J(B,C) = 3.3 Hz, J(A,B) = 1.0 Hz | H3 (furan ring) |

| C | ~6.35 | Doublet of doublets (dd) | J(A,C) = 1.8 Hz, J(B,C) = 3.3 Hz | H4 (furan ring) |

| D | ~5.05 | Singlet (s) | - | -CH₂- (methylene) |

| E | ~2.07 | Singlet (s) | - | -CH₃ (acetyl) |

Table 1: ¹H NMR Data for Furfuryl Acetate in CDCl₃.[3]

The downfield chemical shift of the furan protons (A, B, and C) is due to the aromatic character of the furan ring. The specific splitting patterns (multiplicities) arise from the coupling between adjacent protons, and the coupling constants (J values) are characteristic of the furan ring system.[3] The methylene protons (D) appear as a singlet as there are no adjacent protons to couple with. Similarly, the methyl protons of the acetate group (E) also appear as a singlet.

Caption: Molecular structure of furfuryl acetate with ¹H NMR assignments.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: ¹³C NMR of Furfuryl Acetate

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Parameters:

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is typically necessary.

-

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing a signal for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170.6 | C=O (ester carbonyl) |

| ~148.8 | C2 (furan ring, attached to -CH₂-) |

| ~143.2 | C5 (furan ring) |

| ~110.8 | C3 or C4 (furan ring) |

| ~110.6 | C4 or C3 (furan ring) |

| ~58.2 | -CH₂- (methylene) |

| ~20.9 | -CH₃ (acetyl) |

Table 2: ¹³C NMR Data for Furfuryl Acetate.[4][5]

The carbonyl carbon of the ester group is significantly deshielded and appears at a characteristic downfield shift. The furan ring carbons appear in the aromatic region, and the methylene and methyl carbons of the acetate moiety are found in the upfield region.

Part 2: Infrared (IR) Spectroscopy - Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR of Furfuryl Acetate

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory. ATR is a preferred technique for liquid samples as it requires minimal sample preparation.

-

Procedure:

-

Acquire a background spectrum of the clean ATR crystal.

-

Place a small drop of furfuryl acetate directly onto the ATR crystal.

-

Acquire the sample spectrum.

-

Interpretation of the IR Spectrum

The IR spectrum of furfuryl acetate displays several key absorption bands that confirm the presence of its characteristic functional groups.[6][7]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretching | Furan ring |

| ~2950-2850 | C-H stretching | -CH₂- and -CH₃ |

| ~1740 | C=O stretching | Ester carbonyl |

| ~1500-1400 | C=C stretching | Furan ring |

| ~1230 | C-O stretching | Ester |

| ~1010 | C-O-C stretching | Furan ring |

Table 3: Characteristic IR Absorption Bands for Furfuryl Acetate.

The strong absorption band around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl group. The bands in the 3100-3000 cm⁻¹ region are characteristic of C-H bonds in the furan ring, while the C-H stretching of the alkyl portions appears just below 3000 cm⁻¹.

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

Experimental Protocol: Electron Ionization (EI)-MS of Furfuryl Acetate

-

Sample Introduction: Furfuryl acetate, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct injection.

-

Ionization: Electron ionization (EI) at 70 eV is a common method for generating ions. This high-energy process leads to extensive fragmentation.

-

Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

Interpretation of the Mass Spectrum

The EI mass spectrum of furfuryl acetate shows a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Ion | Fragment Lost |

| 140 | [C₇H₈O₃]⁺ | Molecular Ion (M⁺) |

| 98 | [C₅H₆O₂]⁺ | -CH₂=C=O (ketene) |

| 81 | [C₅H₅O]⁺ | -CH₂OCOCH₃ |

| 43 | [CH₃CO]⁺ | -C₅H₅OCH₂ |

Table 4: Major Fragment Ions in the EI-Mass Spectrum of Furfuryl Acetate.[5]

The molecular ion peak at m/z 140 confirms the molecular weight of furfuryl acetate. The base peak (the most intense peak) is typically observed at m/z 81, corresponding to the stable furfuryl cation.[5] The fragment at m/z 43 is the acylium ion, which is characteristic of acetate esters.

Caption: Simplified fragmentation pathway of furfuryl acetate in EI-MS.

Part 4: Synthesis of Furfuryl Acetate - An Exemplary Protocol

A reliable synthesis protocol is fundamental to obtaining high-purity furfuryl acetate for analysis and application. The esterification of furfuryl alcohol with acetic anhydride is a common and efficient method.

Experimental Protocol: Synthesis of Furfuryl Acetate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine furfuryl alcohol (0.3 mol), toluene (50 mL), sodium acetate (0.15 mol), and acetic anhydride (0.33 mol).[1]

-

Reaction: Heat the mixture to reflux and stir for 4 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into 300 mL of water. Separate the organic layer. Extract the aqueous layer with toluene.

-

Purification: Combine the organic layers and dry over anhydrous sodium carbonate. Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure furfuryl acetate.[1]

Conclusion

The comprehensive spectroscopic analysis of furfuryl acetate using NMR, IR, and MS provides a detailed and unambiguous structural characterization. Each technique offers a unique piece of the puzzle: NMR elucidates the carbon-hydrogen framework, IR identifies the key functional groups, and MS confirms the molecular weight and provides valuable fragmentation information. For researchers and drug development professionals, a proficient understanding and application of these techniques are essential for ensuring the identity, purity, and quality of furfuryl acetate and other related compounds. This guide serves as a foundational resource, empowering scientists to confidently interpret spectroscopic data and make informed decisions in their research and development endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. Furfuryl acetate synthesis - chemicalbook [chemicalbook.com]

- 3. Furfuryl acetate(623-17-6) 1H NMR spectrum [chemicalbook.com]

- 4. Furfuryl acetate(623-17-6) 13C NMR spectrum [chemicalbook.com]

- 5. Furfural acetate | C7H8O3 | CID 12170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Furfuryl acetate(623-17-6) IR Spectrum [chemicalbook.com]

- 7. 2-Furanmethanol, acetate [webbook.nist.gov]

Natural occurrence of furfuryl acetate in food products

An In-Depth Technical Guide to the Natural Occurrence of Furfuryl Acetate in Food Products

Authored by: Gemini, Senior Application Scientist

Abstract

Furfuryl acetate (CAS 623-17-6) is a significant volatile organic compound that contributes to the desirable sensory profiles of numerous food products.[1] Characterized by a pleasant fruity, banana-like aroma, it is both a naturally occurring flavor component and an approved flavoring agent.[1][2][] This technical guide provides a comprehensive overview for researchers and food scientists on the natural occurrence of furfuryl acetate, its primary formation pathways during food processing, validated analytical methodologies for its quantification, and its overall significance in the food industry. The content herein is synthesized from authoritative sources to ensure scientific integrity and practical applicability.

Introduction: The Role of Furfuryl Acetate in Food Aroma

Furfuryl acetate, the ester of furfuryl alcohol and acetic acid, belongs to the furan derivative family of compounds.[4] These compounds are frequently generated during the thermal processing of food and are pivotal in developing the characteristic aromas of baked goods, roasted coffee, and cooked meats.[5][6] Furfuryl acetate is particularly valued for its sweet, fruity notes which can enhance the overall flavor profile of a product.[2] Understanding its natural distribution and the mechanisms of its formation is crucial for controlling and optimizing flavor development in food manufacturing, as well as for ensuring product consistency. This guide delves into the core scientific principles governing the presence of this compound in the human diet.

Natural Occurrence Across Food Categories

Furfuryl acetate is not typically found in raw agricultural commodities but is formed during heat treatment. Its presence is well-documented in a variety of thermally processed foods, where it contributes to the complex mixture of volatile compounds responsible for the final aroma. The highest concentrations are generally found in products that undergo significant browning reactions, such as roasting.

Table 1: Reported Concentrations of Furfuryl Acetate in Various Food Products

| Food Product | Concentration Range | Reference(s) |

| Roasted Coffee | Up to 12,103 ppm (1.21%) | [7][8] |

| Beer | Up to 973 ppm | [7][8] |

| Roasted Almonds | Present | [7][8] |

| Roasted Hazelnuts | Present | [7][8] |

| Roasted Peanuts | Present | [7][8] |

| Cocoa | Present | [7][8] |

| Wheat Bread | Present | [8] |

Note: "Present" indicates that the compound has been identified, but specific quantitative data was not provided in the cited sources. Concentrations can vary significantly based on processing conditions, raw material composition, and analytical methods used.

The most significant dietary source of furfuryl acetate is roasted coffee, where it is one of many furan derivatives generated during the intense heat of the roasting process.[7][8][9]

Chemical Formation Pathways

The genesis of furfuryl acetate in food is intrinsically linked to non-enzymatic browning, primarily the Maillard reaction. This complex cascade of reactions between reducing sugars and amino acids is responsible for the color, aroma, and flavor of many cooked foods.[10][11]

The Maillard Reaction: The Primary Route

The Maillard reaction proceeds through several stages, beginning with the condensation of a reducing sugar and an amino acid, and culminating in the formation of hundreds of different flavor compounds.[10] Furan derivatives are key products of this pathway.

Causality of Formation:

-

Precursor Availability: The reaction requires the presence of reducing sugars (e.g., pentoses like xylose, or hexoses like glucose) and amino acids. Pentoses, often derived from the thermal degradation of hemicellulose in plant-based materials, are particularly efficient precursors for furfural.[12]

-

Formation of Furfural: Under thermal stress, particularly in the intermediate stages of the Maillard reaction, pentoses dehydrate and cyclize to form furfural. Hexoses can also lead to furan derivatives, such as 5-hydroxymethylfurfural (5-HMF).[6][12]

-

Reduction to Furfuryl Alcohol: The furfural formed can be subsequently reduced to furfuryl alcohol. This conversion can occur through various chemical reactions within the complex food matrix during heating.[5][13]

-

Esterification: Finally, furfuryl alcohol acts as an alcohol substrate in an esterification reaction with acetic acid, which is also commonly present in food systems as a product of sugar degradation or fermentation. This acid-catalyzed reaction yields furfuryl acetate.[14][15]

The diagram below provides a simplified overview of this critical formation pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 4. CN102050805A - Method for synthesizing furfurylacetate by applying mesoporous acid material - Google Patents [patents.google.com]

- 5. versatilevinegar.org [versatilevinegar.org]

- 6. researchgate.net [researchgate.net]

- 7. furfuryl acetate [flavscents.com]

- 8. furfuryl acetate, 623-17-6 [thegoodscentscompany.com]

- 9. researchgate.net [researchgate.net]

- 10. Maillard reaction - Wikipedia [en.wikipedia.org]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. researchgate.net [researchgate.net]

- 13. FURFURYL ALCOHOL AND RELATED SUBSTANCES [inchem.org]

- 14. Page loading... [wap.guidechem.com]

- 15. Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Understanding the reaction mechanism of furfural to furfuryl acetate

An In-Depth Technical Guide to the Reaction Mechanism of Furfural to Furfuryl Acetate

Introduction: The Strategic Valorization of Biomass

In the global shift towards sustainable chemical manufacturing, biomass-derived platform molecules are paramount. Furfural, readily produced from the hemicellulose fraction of lignocellulosic biomass, stands out as a versatile building block.[1][2] Its rich chemistry, stemming from the aldehyde functional group and the furan ring, allows for conversion into a spectrum of value-added chemicals and biofuels.[1][2][3] This guide focuses on the transformation of furfural into furfuryl acetate, a compound with significant applications as a biofuel additive, a specialty solvent, and a key intermediate in the fragrance and flavor industries.[4][5]

Understanding the mechanistic underpinnings of this two-step conversion is critical for researchers and process chemists aiming to optimize catalyst design, enhance reaction efficiency, and minimize byproduct formation. This document provides a detailed exploration of the core reaction pathways: the initial reduction of furfural to furfuryl alcohol, followed by the esterification to yield the target furfuryl acetate.

The Overall Transformation Pathway

The conversion of furfural to furfuryl acetate is fundamentally a two-stage process. The first stage involves the selective reduction of the aldehyde group of furfural to a primary alcohol, yielding furfuryl alcohol. The second stage is an esterification reaction where the newly formed hydroxyl group of furfuryl alcohol reacts with an acetylating agent to produce furfuryl acetate.

Caption: High-level overview of the two-step conversion process.

Part 1: The Reduction of Furfural to Furfuryl Alcohol

The selective reduction of furfural's aldehyde group, while preserving the furan ring, is the crucial first step. Two primary catalytic strategies dominate this transformation: Catalytic Hydrogenation using molecular hydrogen and Catalytic Transfer Hydrogenation (CTH) using a hydrogen-donor molecule.

Catalytic Hydrogenation

This is the traditional industrial route, typically employing heterogeneous metal catalysts in the presence of high-pressure hydrogen gas (H₂).[6]

-

Catalysts: A range of metal catalysts are effective, including those based on copper (Cu), nickel (Ni), palladium (Pd), platinum (Pt), and ruthenium (Ru).[2][7][8][9] Copper-based catalysts, such as Cu-Cr and Cu-Al₂O₃-ZnO, are often favored in industrial settings due to their high selectivity for the C=O bond and lower cost compared to precious metals.[6][7]

-

Mechanism: The reaction proceeds via a surface-mediated mechanism. First, molecular hydrogen (H₂) adsorbs onto the metal surface and dissociates into active hydrogen atoms.[6] Concurrently, the furfural molecule adsorbs onto the catalyst surface, primarily through its carbonyl group.[10] The adsorbed hydrogen atoms then sequentially add across the C=O double bond, leading to the formation of furfuryl alcohol, which subsequently desorbs from the surface.

Mechanistic Rationale: The choice of metal and support is critical for selectivity. Metals like copper exhibit a good balance of activity for H₂ dissociation and preferential adsorption of the carbonyl group over the furan ring's C=C bonds, thus minimizing over-hydrogenation to tetrahydrofurfuryl alcohol or ring-opening side reactions.[6][11] The support can also play a role; for instance, acidic sites on a support can promote the adsorption of furfural.[6]

Catalytic Transfer Hydrogenation (CTH) via Meerwein-Ponndorf-Verley (MPV) Reduction

A more recent and arguably greener alternative is the Meerwein-Ponndorf-Verley (MPV) reduction, which avoids the need for high-pressure hydrogen gas.[7][12] This method uses a secondary alcohol, most commonly 2-propanol (isopropanol), as both the solvent and the hydrogen donor.[13][14]

-

Catalysts: The MPV reaction is catalyzed by Lewis acids.[12] Zirconium-based catalysts, such as zirconium oxides (ZrO₂), zirconium hydroxide (Zr(OH)₄), and metal-organic frameworks (MOFs) like UiO-66, are particularly effective due to their strong Lewis acidity and thermal stability.[7][13][14][15] Zeolites containing Lewis acidic metals like Sn, Zr, or Hf have also shown high activity.[16]

-

Mechanism: The MPV reduction proceeds through a highly coordinated, six-membered cyclic transition state.[7][14]

-

Coordination: Both the furfural (carbonyl acceptor) and the 2-propanol (hydride donor) coordinate to the Lewis acidic metal center (e.g., Zr⁴⁺) of the catalyst.[14]

-

Hydride Transfer: This coordination facilitates the formation of a six-membered ring transition state, through which a hydride ion (H⁻) is transferred directly from the α-carbon of the 2-propanol to the carbonyl carbon of the furfural.[14]

-

Product Release: The products, furfuryl alcohol and acetone (the oxidized form of 2-propanol), are then released from the metal center, regenerating the active site.

-

Caption: The concerted mechanism of MPV reduction of furfural.

Mechanistic Rationale: The high selectivity of the MPV reduction stems from its concerted mechanism. The direct hydride transfer to the coordinated carbonyl group is sterically and electronically favored over reactions with the furan ring. The presence of both acid and base sites on some catalysts, like ZrO₂, can further enhance the reaction, with Lewis acid sites activating the furfural and basic sites assisting in the deprotonation of the alcohol donor.[7]

Data Summary: Catalytic Reduction of Furfural to Furfuryl Alcohol

| Catalyst | H-Source | Temp. (°C) | Time (h) | Furfural Conv. (%) | Furfuryl Alcohol Selectivity/Yield (%) | Reference |

| Zr(OH)₄ | 2-Propanol | 174 | 2.5 | 99.8 | 87.9 (Selectivity) | [13] |

| Zr-β Zeolite | Ethanol | - | - | 84.9 | - | [12] |

| ZrOₓ | 2-Propanol | - | - | High | High | [7] |

| Basic Zirconium Carbonate | 2-Propanol | 120 | < 1 | >99 | >99 (Yield) | [17] |

| Hf-Beta Zeolite | 2-Propanol | 55-85 | - | - | - | [16] |

| Ru/MgO | H₂ (4 bar) | 110 | 1 | 92.1 | 79.9 (Yield) | [9] |

| Co/SiO₂ | H₂ (20 bar) | 150 | 1 | 100 | 100 (Yield) | [18] |

Part 2: The Esterification of Furfuryl Alcohol to Furfuryl Acetate

The second stage involves the acetylation of furfuryl alcohol. This can be achieved through reaction with acetic acid or, more commonly, acetic anhydride, using various catalytic systems.

Acid-Catalyzed Esterification (Fischer Esterification)

When using acetic acid as the acetylating agent, the reaction typically requires a strong acid catalyst.

-

Catalysts: Solid acid catalysts such as sulfated zirconia, zeolites (e.g., Y-Zeolite, H-Beta), and ion-exchange resins (e.g., Amberlyst-15) are often employed to facilitate product separation and catalyst recycling.[4][19]

-

Mechanism: This reaction follows the classic Fischer esterification mechanism:

-

Protonation: The acid catalyst protonates the carbonyl oxygen of acetic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: The hydroxyl oxygen of furfuryl alcohol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination: The elimination of water and subsequent deprotonation of the remaining carbonyl oxygen yields the final product, furfuryl acetate, and regenerates the acid catalyst.

-

Caption: Logical workflow for acid-catalyzed esterification.

Mechanistic Rationale: The key challenge in the acid-catalyzed esterification of furfuryl alcohol is its propensity to undergo acid-catalyzed polymerization or self-etherification to form difurfuryl ether.[20][21] Therefore, catalyst selection is crucial. Catalysts with high acidity and appropriate pore structures can favor the desired esterification reaction while minimizing side reactions.[19][20]

Acetylation with Acetic Anhydride

Using acetic anhydride is often more efficient as it is more reactive than acetic acid and the reaction is essentially irreversible, driving the equilibrium towards the product. This reaction can be performed under catalyst-free conditions or with a catalyst.[21][22]

-

Catalysts: While the reaction can proceed without a catalyst at elevated temperatures, tertiary amines (e.g., triethylamine) or bases like sodium acetate are often used to accelerate the process.[5][21]

-

Mechanism (Base-Catalyzed):

-

Nucleophilic Attack: The hydroxyl group of furfuryl alcohol directly attacks one of the electrophilic carbonyl carbons of acetic anhydride.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Elimination: The intermediate collapses, eliminating an acetate ion (a good leaving group).

-

Deprotonation: The acetate ion then acts as a base to deprotonate the oxonium ion, yielding furfuryl acetate and acetic acid as a byproduct. The tertiary amine catalyst facilitates this final deprotonation step.

-

Mechanistic Rationale: The use of acetic anhydride avoids the production of water, which can be beneficial. However, it produces acetic acid as a stoichiometric byproduct. The reaction is generally faster and can be conducted under milder conditions compared to Fischer esterification, often leading to higher yields.[5][21]

Experimental Protocols

Protocol 1: MPV Reduction of Furfural

(Based on methodologies described for Zirconium catalysts[13][17])

-

Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the zirconium-based catalyst (e.g., 75 mg Zr(OH)₄).

-

Reactant Addition: Add 2-propanol (50 mL), which acts as both solvent and hydrogen donor, followed by furfural (e.g., 5 mmol).

-

Inert Atmosphere: Purge the system with an inert gas (N₂ or Ar) for 15 minutes to remove oxygen.

-

Reaction: Heat the mixture to the desired reaction temperature (e.g., 170 °C) with vigorous stirring.[13]

-

Monitoring: Monitor the reaction progress by taking aliquots periodically and analyzing them via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion, cool the reactor to room temperature. Remove the catalyst by filtration or centrifugation. The resulting solution contains furfuryl alcohol and acetone.

-

Purification: The furfuryl alcohol can be purified from the solvent and byproduct by distillation under reduced pressure.

Protocol 2: Esterification with Acetic Anhydride

(Based on methodologies using tertiary amine catalysts[21])

-

Reactant Charging: In a 250 mL flask, add acetic anhydride (e.g., 5.50 mole).

-

Catalyst and Substrate Addition: Prepare a mixture of furfuryl alcohol (e.g., 4.84 mole) and triethylamine (1.00 mole).

-

Reaction: Slowly add the furfuryl alcohol/triethylamine mixture to the acetic anhydride over 15-20 minutes. The reaction is exothermic, and the temperature may rise. Maintain the temperature (e.g., below 50°C) using a water bath if necessary.

-

Stirring: Stir the mixture at room temperature for the required duration (e.g., 5-6 hours) until the reaction is complete (monitored by TLC or GC).

-

Work-up: Pour the reaction mixture into water to quench the excess acetic anhydride. The organic product will separate.

-

Purification: Wash the organic layer multiple times with water to remove acetic acid and the catalyst. The final furfuryl acetate product can be dried over anhydrous sodium sulfate and used directly or further purified by vacuum distillation.[5][21]

Conclusion

The transformation of furfural to furfuryl acetate is a showcase of strategic catalytic design, hinging on two distinct chemical steps. The initial reduction is a choice between traditional high-pressure hydrogenation and the milder, increasingly popular Meerwein-Ponndorf-Verley (MPV) transfer hydrogenation, with catalyst choice dictating selectivity. The subsequent esterification step offers a choice between classic acid catalysis, where mitigating side reactions is key, and highly efficient acylation using acetic anhydride. For professionals in chemical synthesis and development, a deep understanding of these competing mechanisms, the rationale behind catalyst selection, and the nuances of the reaction conditions is essential for developing robust, efficient, and sustainable processes for the valorization of biomass.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. Page loading... [guidechem.com]

- 6. Highly efficient hydrogenation of furfural to furfuryl alcohol over Cu–Al 2 O 3 –ZnO catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08609K [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. grokipedia.com [grokipedia.com]

- 15. Catalytic transfer hydrogenation of furfural to furfuryl alcohol using easy-to-separate core–shell magnetic zirconium hydroxide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Lewis acidic zeolite Beta catalyst for the Meerwein–Ponndorf–Verley reduction of furfural - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 17. Continuous flow Meerwein–Ponndorf–Verley reduction of HMF and furfural using basic zirconium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. rsc.org [rsc.org]

- 20. Novelty of iron-exchanged heteropolyacid encapsulated inside ZIF-8 as an active and superior catalyst in the esterification of furfuryl alcohol and acetic acid - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 21. US4008256A - Esterification of furfuryl alcohol and its derivates - Google Patents [patents.google.com]

- 22. mdpi.com [mdpi.com]

A Technical Guide to Furfuryl Acetate: A Versatile Heterocyclic Aromatic Compound

Abstract

This technical guide provides a comprehensive overview of furfuryl acetate, a significant heterocyclic aromatic compound derived from biomass. It delves into the fundamental chemical and physical properties, established and modern synthesis methodologies, and critical analytical techniques for its characterization. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Key applications are explored, from its role as a green solvent and versatile chemical intermediate to its established use in the flavor and fragrance industries. This document serves as an in-depth resource, integrating detailed experimental protocols, safety and handling procedures, and a forward-looking perspective on its potential in sustainable chemistry and pharmaceutical development.

Introduction: The Furan Moiety and Furfuryl Acetate